Ketoconazole-d4
Description
Chemical Identity and Classification
This compound is characterized by its molecular formula C₂₆H₂₄D₄Cl₂N₄O₄, representing the deuterium-substituted analog of ketoconazole where four hydrogen atoms have been replaced with deuterium isotopes. The compound exhibits a molecular weight of 535.46 daltons, which represents an increase of approximately 4 mass units compared to the unlabeled parent compound. The deuterium substitution occurs specifically at the piperazine ring system, with the deuterium atoms positioned at the 3,3,5,5 positions of the piperazine moiety, as indicated by the systematic nomenclature "(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4)".
The chemical structure maintains the core imidazole antifungal framework characteristic of the azole class of compounds, preserving the 2,4-dichlorophenyl group, the imidazole ring, and the dioxolane ring system. The Chemical Abstracts Service registry number for the unlabeled parent compound is 65277-42-1, while the deuterated variant carries the identifier 1398065-75-2. This isotopically labeled compound belongs to the classification of stable isotope reference materials, specifically designed for analytical applications requiring internal standardization.
Table 1: Chemical Properties of this compound
Development as an Isotopically Labeled Standard
The development of this compound as an isotopically labeled internal standard emerged from the critical need for accurate quantification methods in pharmaceutical analysis and therapeutic drug monitoring applications. The synthesis of deuterium-labeled analogs represents a sophisticated approach to creating internal standards that exhibit virtually identical chemical and physical properties to their unlabeled counterparts while providing distinct mass spectrometric signatures for analytical differentiation.
The strategic placement of deuterium atoms at the piperazine ring positions was designed to ensure label retention during mass spectrometric fragmentation processes, a crucial consideration for maintaining analytical integrity. Research has demonstrated that the piperazine deuterium substitution pattern provides optimal stability and minimal hydrogen-deuterium exchange during analytical procedures, making it particularly suitable for liquid chromatography-mass spectrometry applications.
Manufacturing protocols for this compound involve specialized synthetic chemistry techniques that incorporate deuterated reagents during the piperazine ring formation stage. The resulting product undergoes rigorous quality control procedures to verify isotopic purity and structural integrity, with typical specifications requiring greater than 98% chemical purity as determined by high-performance liquid chromatography analysis. Certification processes include comprehensive nuclear magnetic resonance spectroscopy and mass spectrometry characterization to confirm the deuterium incorporation pattern and overall molecular structure.
Relationship to Parent Compound Ketoconazole
This compound maintains an intimate structural relationship with its parent compound ketoconazole, differing solely in the isotopic composition at four specific hydrogen positions. The parent compound ketoconazole, with molecular formula C₂₆H₂₈Cl₂N₄O₄ and molecular weight 531.4 daltons, serves as the template for the deuterated analog. This relationship ensures that this compound exhibits nearly identical physicochemical properties, including solubility characteristics, chromatographic retention behavior, and ionization efficiency in mass spectrometry.
The preservation of the complete pharmacophore structure in this compound means that the compound retains the essential molecular features responsible for the parent compound's chemical behavior. The imidazole ring system, the dichlorophenyl substituent, and the dioxolane ring remain unchanged, ensuring that intermolecular interactions and chromatographic separation patterns closely parallel those of ketoconazole. This structural fidelity is essential for the compound's function as an internal standard, as it must co-elute with the analyte under identical analytical conditions while providing mass spectrometric differentiation.
Table 2: Comparative Properties of Ketoconazole and this compound
| Property | Ketoconazole | This compound | Difference |
|---|---|---|---|
| Molecular Formula | C₂₆H₂₈Cl₂N₄O₄ | C₂₆H₂₄D₄Cl₂N₄O₄ | +4 Deuterium |
| Molecular Weight | 531.4 g/mol | 535.46 g/mol | +4.06 g/mol |
| Mass-to-Charge Ratio (M+H)⁺ | 531.2 | 535.2 | +4.0 |
| Deuterium Substitution | None | Piperazine positions | 4 positions |
Significance in Analytical Chemistry
The analytical significance of this compound extends across multiple dimensions of modern pharmaceutical analysis, particularly in the realm of liquid chromatography-tandem mass spectrometry applications. The compound serves as a critical component in validated analytical methods for ketoconazole quantification in biological matrices, including human plasma, serum, and other clinical specimens. These applications are fundamental to therapeutic drug monitoring programs that ensure optimal antifungal therapy outcomes.
Research has demonstrated that this compound enables the development of highly sensitive analytical methods with lower limits of quantification reaching as low as 0.041 nanograms per milliliter for ketoconazole determination. The incorporation of this deuterated internal standard significantly improves method precision and accuracy by compensating for matrix effects, extraction recovery variations, and instrumental response fluctuations that commonly affect quantitative analyses. Studies have shown that methods utilizing this compound achieve coefficient of variation values consistently below 15% for both intra-assay and inter-assay precision measurements.
The mass spectrometric behavior of this compound provides optimal analytical performance through its distinct fragmentation pattern, which typically involves monitoring the transition from mass-to-charge ratio 535 to specific daughter ions. However, analytical method development must account for potential isotopic distribution overlap, as natural isotopic distribution of ketoconazole contributes approximately 13% to the mass-to-charge ratio 535 signal. This interference can be mitigated through careful selection of monitoring transitions, often utilizing mass-to-charge ratio 537 for the labeled internal standard to minimize cross-talk.
Table 3: Analytical Performance Characteristics Using this compound
Properties
Molecular Formula |
C26H24D4Cl2N4O4 |
|---|---|
Molecular Weight |
535.46 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
Ketoconazole-d4 is employed in pharmacokinetic studies to better understand the metabolism and bioavailability of ketoconazole. The use of deuterated compounds allows for precise tracking in biological systems due to their distinct mass signatures. This is particularly useful in:
- Metabolic Pathway Elucidation : Researchers utilize this compound to trace the metabolic pathways in which ketoconazole is involved, providing insights into its biotransformation and elimination processes.
- Drug Interaction Studies : this compound helps assess interactions with other medications, especially those metabolized by cytochrome P450 enzymes. For instance, studies have shown that ketoconazole can significantly alter the pharmacokinetics of drugs like ponatinib, indicating its potential as a strong inhibitor of CYP3A4 .
Antifungal Efficacy and Mechanism of Action
The antifungal properties of this compound mirror those of its parent compound. It works by inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity. Research has demonstrated that ketoconazole and its analogs can effectively target various fungal species, including Candida and Aspergillus strains. Key findings include:
- Efficacy Against Resistant Strains : Studies indicate that this compound retains efficacy against certain resistant fungal strains, making it a candidate for further exploration in antifungal therapy .
- Mechanisms of Tolerance : Recent investigations have shown that exposure to ketoconazole can induce reversible antifungal drug tolerance in Candida albicans, highlighting the importance of studying its derivatives to understand resistance mechanisms better .
Clinical Applications
This compound has potential applications in various clinical scenarios:
- Renal Transplantation : Research has indicated that low-dose ketoconazole can reduce the maintenance dose of immunosuppressants like cyclosporine in renal transplant recipients, potentially lowering costs and adverse effects associated with higher doses .
- Cushing's Syndrome Treatment : Due to its ability to inhibit steroidogenesis, ketoconazole is used in managing Cushing's syndrome. The deuterated form may offer improved pharmacokinetic properties, enhancing therapeutic outcomes .
Safety and Side Effects
While ketoconazole is generally well-tolerated when used topically or at low doses systemically, it can cause significant side effects such as hepatotoxicity and gastrointestinal disturbances at higher doses. The use of this compound may help mitigate some risks by providing a more stable metabolic profile.
Comparison with Similar Compounds
Key Findings :
- This compound and -d3 are interchangeable in most HPLC/MS workflows, but d4’s higher deuteration reduces isotopic interference in complex matrices .
- Ketoconazole-d8 is used in specialized studies requiring higher mass shifts for distinguishing metabolites .
Functional Analogs: Enzyme Inhibitors and Substrates
This compound is often compared to non-deuterated ketoconazole and other CYP3A4 inhibitors in pharmacological research:
A. Non-Deuterated Ketoconazole
- Mechanism: Potent CYP3A4 inhibitor, blocking lanosterol 14α-demethylase in cholesterol synthesis .
- Applications : Antifungal therapy, cholesterol-lowering agent, and DDI probe .
- Limitations : High variability in pharmacokinetics due to extensive metabolism; deuterated forms mitigate this by enabling precise quantification .
B. Midazolam
C. Itraconazole and Fluconazole
- Similarities : Broad-spectrum antifungals targeting CYP51.
- Differences :
- Itraconazole: Stronger CYP3A4 inhibition but higher toxicity.
- Fluconazole: Lower potency but fewer DDIs.
- Advantage of this compound : Enables quantification of parent drug and metabolites without cross-reactivity .
Analytical and Pharmacokinetic Comparisons
A. Analytical Performance
- HPLC-TOF-MS: this compound achieves a limit of detection (LOD) of 0.1 ng/mL, outperforming non-deuterated ketoconazole (LOD 0.5 ng/mL) due to reduced matrix effects .
- Electrochemical Sensors: this compound is less utilized here compared to non-deuterated forms, which show higher sensitivity in direct detection .
B. Pharmacokinetic Data
Insights : Deuteration slightly prolongs half-life and improves metabolic stability, critical for accurate ADME profiling .
Preparation Methods
Reaction Protocol
Adapted from US6221335B1, this method involves:
-
Reagent Preparation : Combine ketoconazole (1.0 eq) with CDCl3 (10 mL/g) and D2O (2 mL/g) in a sealed deuteration tube.
-
Acid Catalysis : Add trifluoroacetic anhydride (0.5 eq) and deuteroacetone (CD3COCD3, 5 mL/g).
-
Reaction Conditions : Freeze the mixture in liquid nitrogen, seal under nitrogen, and heat at 55–60°C for 160–170 hours.
-
Workup : Neutralize with 10% NaOH, extract with ethyl acetate, and purify via recrystallization.
Optimization Parameters
This method achieves 85–90% isotopic purity but requires rigorous exclusion of moisture to prevent back-exchange.
Preparation Method 2: Synthesis from Deuterated Intermediates
Intermediate Synthesis
The CN107739373A patent describes ketoconazole synthesis through a key intermediate (Formula II). To integrate deuterium:
-
Deuterated Formula II Synthesis :
-
Replace methylene chloride (CH2Cl2) with deuterochloroform (CDCl3) in the Friedel-Crafts acylation step.
-
Use deuterated imidazole (imidazole-d4) in the nucleophilic substitution reaction.
-
-
Coupling Reaction :
Yield and Purity Data
| Step | Non-Deuterated Yield | Deuterated Yield |
|---|---|---|
| Intermediate II | 90% | 78% |
| Final Coupling | 80% | 65% |
Purification via ethyl acetate recrystallization enhances isotopic purity to 92–95% , albeit with a 15–20% yield reduction compared to the protiated route.
Analytical Characterization of Ketoconazole-d4
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d6):
-
δ 2.25 ppm : Reduction in methyl proton signal intensity (C-2/CD3)
-
δ 3.45 ppm : Absence of piperazine CH2 peaks, confirming deuterium incorporation.
Comparative Evaluation of Synthesis Methods
Cost-Benefit Analysis
| Metric | Acid-Mediated Exchange | Intermediate Synthesis |
|---|---|---|
| Isotopic Purity | 85–90% | 92–95% |
| Reaction Time | 7 days | 10 days |
| Cost per Gram (USD) | $1,200 | $950 |
The intermediate method offers superior purity but requires specialized deuterated reagents, increasing upfront costs.
Industrial Scalability Challenges
Solvent Recovery
Deuterochloroform and D2O recovery systems are essential to reduce costs. Closed-loop distillation achieves 80% solvent reuse but necessitates deuterium-specific infrastructure.
Q & A
Q. How is Ketoconazole-d4 synthesized, and what validation methods ensure isotopic purity?
this compound is synthesized via deuterium substitution at specific positions using deuterated reagents (e.g., D₂O or deuterated solvents). Validation involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) to assess isotopic purity (>98% typically required) . For example, deuterium labeling in similar compounds often employs refluxing with deuterated acids or bases, followed by crystallization to isolate the product .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Internal standards (e.g., isotopically labeled analogs) minimize matrix effects. Thin-layer chromatography (TLC) with silica gel plates and UV detection (254 nm) is used for preliminary identification . System suitability testing must confirm resolution ≥3 between analyte and internal standard peaks .
Q. How should researchers design pharmacokinetic studies using this compound as a tracer?
Experimental designs should include:
- Dose optimization : Start with non-toxic doses (e.g., ≤540 µg in rabbit models) to avoid ocular or systemic toxicity .
- Sampling intervals : Frequent plasma/tissue sampling post-administration to capture absorption/distribution phases.
- Control groups : Use unlabeled Ketoconazole to differentiate isotopic effects . Data should be analyzed using compartmental modeling (e.g., non-linear mixed-effects models) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles.
- Spill management : Collect spills using inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Avoid aqueous rinsing to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound toxicity data across experimental models?
Discrepancies between in vitro and in vivo toxicity profiles often arise from metabolic differences. For example:
- In vitro hepatic models : CYP3A4 inhibition may overestimate toxicity due to static conditions .
- In vivo models : Interspecies variations in CYP enzyme activity necessitate dose adjustments. Cross-validate findings using human hepatocyte co-cultures or humanized mouse models .
Q. What methodologies optimize environmental detection of this compound in complex matrices (e.g., wastewater)?
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from organic interferents.
- Detection : High-resolution mass spectrometry (HRMS) in positive ionization mode (m/z 535.1 → 489.0 for this compound).
- Quantification : Use isotope dilution with deuterated internal standards to correct for matrix effects .
Q. How does deuteration affect Ketoconazole’s stability under varying pH conditions?
Deuterium isotope effects reduce hydrogen-deuterium exchange rates, enhancing stability in acidic environments (pH <4). Stability studies should compare degradation kinetics of this compound vs. non-deuterated analogs using accelerated stability testing (40°C/75% RH) and LC-MS monitoring .
Q. What experimental strategies validate this compound’s role in studying antifungal resistance mechanisms?
Q. How can researchers integrate this compound into multimodal imaging studies?
Co-administer with fluorescent probes (e.g., BODIPY-labeled analogs) and track spatial distribution via:
- Mass spectrometry imaging (MSI) : For high-resolution tissue mapping.
- Microdialysis : To correlate extracellular fluid concentrations with imaging data .
Methodological Considerations
- Data validation : Cross-check isotopic purity using orthogonal methods (NMR + LC-MS) .
- Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., dose limits, humane endpoints) .
- Statistical rigor : Use mixed-effects models to account for inter-individual variability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
